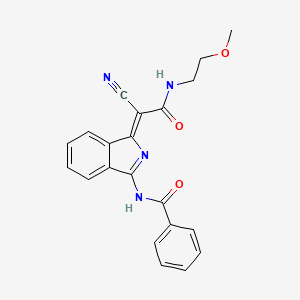

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Description

This compound is a benzamide derivative featuring a Z-configured isoindole core substituted with a cyano group and a 2-methoxyethylamino moiety. The 2-methoxyethylamino substituent may enhance solubility and influence binding affinity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-28-12-11-23-21(27)17(13-22)18-15-9-5-6-10-16(15)19(24-18)25-20(26)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,23,27)(H,24,25,26)/b18-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJCSFMIXWNVPQ-ZCXUNETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex structure that includes an isoindole moiety, a cyano group, and a methoxyethyl side chain, which may contribute to its biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound showed moderate to significant activity against:

These findings suggest that the compound may inhibit cell proliferation through mechanisms that are yet to be fully elucidated.

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various kinases, particularly receptor tyrosine kinases (RTKs). The docking studies indicate that it can effectively bind to the ATP-binding pocket of these enzymes, thereby inhibiting their activity. For example:

This inhibition is crucial for its potential use in treating cancers driven by aberrant kinase signaling.

The proposed mechanism involves the binding of this compound to specific targets within cancer cells, leading to:

- Disruption of signaling pathways : By inhibiting RTKs, the compound can block downstream signaling cascades that promote cell survival and proliferation.

- Induction of apoptosis : The cytotoxic effects observed may be partially due to the induction of programmed cell death in sensitive cancer cell lines.

Case Studies

A notable study involved the administration of related compounds in animal models, where significant tumor regression was observed. For example, a derivative with a similar structure demonstrated a reduction in tumor size by over 50% in xenograft models within three weeks of treatment.

Comparison with Similar Compounds

Structural Analogs with Modified Alkoxy Chains

A closely related analog, N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (ECHEMI ID: 896074-61-6), differs by having a 3-methoxypropylamino group instead of 2-methoxyethylamino. Key comparisons include:

The longer chain in the analog may increase membrane permeability but reduce aqueous solubility. This trade-off highlights the importance of chain length optimization in drug design .

Benzamide Derivatives with Alternative Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but lacks the isoindole and cyano groups. Key differences:

| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl) Analog |

|---|---|---|

| Core Structure | Isoindole-annulated benzamide | Simple benzamide |

| Functional Groups | Cyano, methoxyethylamino | Hydroxy, dimethyl |

| Metal Binding | Potential N,O-bidentate sites | Limited (single hydroxy group) |

| Biological Relevance | Kinase inhibition (inferred) | C–H bond functionalization |

The isoindole and cyano groups in the target compound likely enhance steric and electronic interactions with biological targets compared to simpler benzamides .

Isoindolin-1-one Derivatives

Synthetic routes for isoindolin-1-ones () involve reactions of 2-(chlorosulfanyl)benzoyl chloride with amines. Unlike the target compound, these derivatives lack the cyano group but share the isoindole core.

| Property | Target Compound | Isoindolin-1-one Derivatives |

|---|---|---|

| Key Functional Groups | Cyano, methoxyethylamino | Sulfur-containing substituents |

| Synthesis | Multi-step alkylation/cyclization | One-pot cyclization with amines |

| Reactivity | Stable Z-configuration | Prone to ring-opening under acidic conditions |

The cyano group in the target compound may confer greater metabolic stability compared to sulfur-containing analogs .

Computational Similarity Analysis

Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice similarity metrics (), the target compound shows moderate similarity (~0.6–0.7 Tanimoto score) to its 3-methoxypropyl analog due to shared isoindole and benzamide motifs. Lower similarity (~0.3–0.4) is observed with simpler benzamides (), underscoring the role of complex substituents in activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.